

## Ruzinurad and Lesinurad: A Comparative Guide for Selective URAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two selective uric acid transporter 1 (URAT1) inhibitors: **Ruzinurad** and Lesinurad. Both drugs are designed to treat hyperuricemia, a key factor in the development of gout, by increasing the renal excretion of uric acid. This document summarizes their performance based on available clinical trial data, outlines the experimental protocols of key studies, and visualizes their mechanism of action and experimental workflows.

### **Executive Summary**

**Ruzinurad** and Lesinurad are both selective inhibitors of URAT1, a critical transporter responsible for the reabsorption of uric acid in the kidneys. By blocking URAT1, these drugs promote the excretion of uric acid, thereby lowering serum uric acid (sUA) levels. Lesinurad, which also inhibits Organic Anion Transporter 4 (OAT4), was approved for use in combination with a xanthine oxidase inhibitor (XOI) but has since been discontinued in the United States and Europe for commercial reasons. **Ruzinurad** is a newer agent in development that has shown promising results in clinical trials, including a completed phase 3 study. This guide offers a comparative analysis of their efficacy and safety profiles based on the latest available data.

## **Data Presentation: Comparative Efficacy and Safety**

The following tables summarize the quantitative data from key clinical trials of **Ruzinurad** and Lesinurad. It is important to note that a direct head-to-head clinical trial has not been



conducted. The data presented here is from separate clinical trial programs.

### **Efficacy Data**

Table 1: Proportion of Patients Achieving Target Serum Uric Acid (sUA) Levels



| Drug Regimen                      | Trial                                 | Patient<br>Population                                 | Primary<br>Endpoint                              | % of Patients<br>Reaching<br>Target sUA |
|-----------------------------------|---------------------------------------|-------------------------------------------------------|--------------------------------------------------|-----------------------------------------|
| Ruzinurad 5 mg<br>+ Febuxostat    | Phase 2 (12<br>weeks)[1][2][3]        | Gout patients with inadequate response to febuxostat  | sUA ≤ 360<br>μmol/L (≤ 6<br>mg/dL) at Week<br>12 | 53.1%                                   |
| Ruzinurad 10 mg<br>+ Febuxostat   | Phase 2 (12<br>weeks)[1][2][3]        | Gout patients with inadequate response to febuxostat  | sUA ≤ 360<br>μmol/L (≤ 6<br>mg/dL) at Week<br>12 | 56.9%                                   |
| Placebo +<br>Febuxostat           | Phase 2 (12<br>weeks)[2]              | Gout patients with inadequate response to febuxostat  | sUA ≤ 360<br>μmol/L (≤ 6<br>mg/dL) at Week<br>12 | 13.7%                                   |
| Lesinurad 200<br>mg + Allopurinol | CLEAR 1 (Phase 3, 6 months)[4]        | Gout patients with inadequate response to allopurinol | sUA < 6.0 mg/dL<br>at Month 6                    | 54.2%                                   |
| Lesinurad 400<br>mg + Allopurinol | CLEAR 1 (Phase 3, 6 months)[5]        | Gout patients with inadequate response to allopurinol | sUA < 6.0 mg/dL<br>at Month 6                    | 59.2%                                   |
| Placebo +<br>Allopurinol          | CLEAR 1 (Phase 3, 6 months)[5]        | Gout patients with inadequate response to allopurinol | sUA < 6.0 mg/dL<br>at Month 6                    | 27.9%                                   |
| Lesinurad 200<br>mg + Allopurinol | CLEAR 2 (Phase 3, 6 months)[4] [6][7] | Gout patients with inadequate response to allopurinol | sUA < 6.0 mg/dL<br>at Month 6                    | 55.4%                                   |
| Lesinurad 400<br>mg + Allopurinol | CLEAR 2 (Phase 3, 6 months)[6]        | Gout patients with inadequate                         | sUA < 6.0 mg/dL<br>at Month 6                    | 66.5%                                   |



|                                  | [7]                                     | response to allopurinol                               |                               |                                                                                            |
|----------------------------------|-----------------------------------------|-------------------------------------------------------|-------------------------------|--------------------------------------------------------------------------------------------|
| Placebo +<br>Allopurinol         | CLEAR 2 (Phase 3, 6 months)[6]          | Gout patients with inadequate response to allopurinol | sUA < 6.0 mg/dL<br>at Month 6 | 23.3%                                                                                      |
| Lesinurad 200<br>mg + Febuxostat | CRYSTAL<br>(Phase 3, 6<br>months)[4][8] | Tophaceous gout patients                              | sUA < 5.0 mg/dL<br>at Month 6 | Not statistically significant vs. placebo at month 6, but significant at other time points |
| Lesinurad 400<br>mg + Febuxostat | CRYSTAL<br>(Phase 3, 6<br>months)[8]    | Tophaceous gout patients                              | sUA < 5.0 mg/dL<br>at Month 6 | 76.1%                                                                                      |
| Placebo +<br>Febuxostat          | CRYSTAL<br>(Phase 3, 6<br>months)[8]    | Tophaceous gout patients                              | sUA < 5.0 mg/dL<br>at Month 6 | 46.8%                                                                                      |

Note: A phase 3 trial of **Ruzinurad** (NCT04956432) has been completed and reportedly demonstrated a superior sUA lowering effect over allopurinol.[9][10][11][12] Detailed results are anticipated to be presented at EULAR 2025.[11]

#### **Safety Data**

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)



| Drug<br>Regimen                      | Trial                     | Overall<br>TEAEs (%)                       | Most<br>Common<br>TEAEs                                        | Serious<br>TEAEs (%)                       | Renal-<br>related<br>TEAEs (%)                              |
|--------------------------------------|---------------------------|--------------------------------------------|----------------------------------------------------------------|--------------------------------------------|-------------------------------------------------------------|
| Ruzinurad 5<br>mg +<br>Febuxostat    | Phase 2 (12<br>weeks)[2]  | 87.8%                                      | Gout flares<br>(49.0%)                                         | Not specified                              | Not specified                                               |
| Ruzinurad 10<br>mg +<br>Febuxostat   | Phase 2 (12<br>weeks)[2]  | 74.5%                                      | Gout flares (39.2%)                                            | Not specified                              | Not specified                                               |
| Placebo +<br>Febuxostat              | Phase 2 (12<br>weeks)[2]  | 80.4%                                      | Gout flares (45.1%)                                            | Not specified                              | Not specified                                               |
| Lesinurad<br>200 mg +<br>Allopurinol | CLEAR 1 & 2<br>(Pooled)   | Comparable<br>to placebo                   | Upper respiratory tract infection, nasopharyngi tis, back pain | Comparable<br>to placebo                   | Higher incidence of serum creatinine elevations vs. placebo |
| Lesinurad<br>200 mg +<br>Febuxostat  | CRYSTAL (12<br>months)[8] | 82.1%                                      | Nasopharyngi<br>tis, arthralgia,<br>hypertension               | Not specified                              | Serum creatinine elevations ≥1.5x baseline occurred         |
| Placebo +<br>XOI                     | CLEAR 1 &<br>2, CRYSTAL   | Generally lower than active treatment arms | Varied by<br>study                                             | Generally lower than active treatment arms | Lower incidence of serum creatinine elevations              |

## **Experimental Protocols**

Below are the methodologies for the key clinical trials cited in this guide.



## Ruzinurad: Phase 2 Combination with Febuxostat (NCT05513976)[1][3]

- Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled study.[1]
- Patient Population: Adult patients with gout and a fasting sUA of ≥390 µmol/L despite being on a stable dose of febuxostat (40, 60, or 80 mg/day) for at least 6 weeks.[1]
- Intervention: Patients were randomized (1:1:1) to receive oral, once-daily treatment with either Ruzinurad 5 mg, Ruzinurad 10 mg, or placebo, in combination with their ongoing febuxostat dose. Ruzinurad administration started at a low dose of 1 mg/day and was gradually up-titrated.[1]
- Primary Endpoint: The proportion of patients achieving a sUA level of ≤360 μmol/L at Week
   12.[1]
- Key Secondary Endpoints: Proportion of patients achieving sUA ≤300 μmol/L at Week 12.[2]
- Safety Assessments: Monitoring and recording of all treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and clinical laboratory data.

# Lesinurad: CLEAR 1 (NCT01510158) and CLEAR 2 (NCT01493531) Phase 3 Trials[5][13][14]

- Study Design: Two replicate, 12-month, multicenter, randomized, double-blind, placebocontrolled studies.[5][13]
- Patient Population: Gout patients aged 18-85 years on a stable allopurinol dose of ≥300 mg (or ≥200 mg for moderate renal impairment) with a sUA ≥6.5 mg/dL and a history of ≥2 gout flares in the prior 12 months.[5][13]
- Intervention: Patients were randomized to receive Lesinurad (200 mg or 400 mg) or placebo once daily, in addition to their ongoing allopurinol therapy.[13]
- Primary Endpoint: The proportion of subjects achieving a target sUA of <6.0 mg/dL by Month</li>
   6.[5][13]



- Key Secondary Endpoints: Mean gout flare rate requiring treatment from Month 6 to 12, and the proportion of subjects with complete resolution of at least one target tophus by Month 12. [5][6]
- Safety Assessments: Included monitoring of TEAEs, SAEs, and laboratory data, with a
  particular focus on renal and cardiovascular events.[14]

## Lesinurad: CRYSTAL (NCT01510769) Phase 3 Trial[4][8] [16]

- Study Design: A 12-month, multicenter, randomized, double-blind, placebo-controlled study.
- Patient Population: Patients with tophaceous gout with a sUA ≥8.0 mg/dL (or ≥6.0 mg/dL if on urate-lowering therapy) and at least one measurable target tophus.[15]
- Intervention: Following a 3-week run-in with febuxostat 80 mg daily, patients were randomized to receive Lesinurad (200 mg or 400 mg) or placebo once daily in combination with febuxostat 80 mg.[8]
- Primary Endpoint: The proportion of patients achieving a sUA level of <5.0 mg/dL at Month 6.</li>
   [4][15]
- Key Secondary Endpoint: The proportion of patients with complete resolution of at least one target tophus by Month 12.[4][15]
- Safety Assessments: Comprehensive monitoring of adverse events and laboratory parameters.[8]

# Mandatory Visualization Signaling Pathway of URAT1 Inhibition





Click to download full resolution via product page

Caption: Mechanism of Action of Selective URAT1 Inhibitors.

## Experimental Workflow for a URAT1 Inhibitor Clinical Trial





Click to download full resolution via product page

Caption: Typical Clinical Trial Workflow for a URAT1 Inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. OP0129 A 12-WEEK, MULTICENTER, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED, PHASE 2 STUDY OF RUZINURAD (SHR4640) IN COMBINATION WITH FEBUXOSTAT FOR PRIMARY GOUT AND HYPERURICEMIA WITH AN INADEQUATE RESPONSE TO FEBUXOSTAT ALONE | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. hcplive.com [hcplive.com]
- 3. More patients hit their uric acid target with febuxostat and ruzinurad combination Medical Conferences [conferences.medicom-publishers.com]
- 4. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lesinurad Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient considerations in the management of gout and role of combination treatment with lesinurad PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ruzinurad (SHR 4640) / Jiangsu Hengrui Pharma [delta.larvol.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of Lesinurad in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]



- 14. researchgate.net [researchgate.net]
- 15. ncpe.ie [ncpe.ie]
- To cite this document: BenchChem. [Ruzinurad and Lesinurad: A Comparative Guide for Selective URAT1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181943#ruzinurad-vs-other-selective-urat1-inhibitors-like-lesinurad]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com